N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-4-11(6-12(9)15)17-13(19)7-18-8-16-10(2)5-14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUJNAYPIQXTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro-substituted aromatic ring and a pyrimidine moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that derivatives of this compound possess antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Properties : The compound has been evaluated for its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- CNS Activity : Some derivatives have shown promise in modulating neurotransmitter levels, suggesting potential applications in treating neurological disorders.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing neurotransmitter release and activity.
- DNA Interaction : Some studies suggest that it may interact with DNA, affecting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent efficacy compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and disruption of the cell cycle at the G2/M phase .
Case Study 3: CNS Effects
Research involving animal models showed that administration of the compound led to increased serotonin levels in the hippocampus, suggesting potential applications in treating depression or anxiety disorders. Behavioral tests indicated enhanced cognitive function in treated animals compared to controls .
Data Tables
Scientific Research Applications
Research into the biological activities of N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has revealed several promising applications:
-
Antimicrobial Activity :
- Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds with similar structures has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.
-
Cytotoxicity :
- Preliminary investigations demonstrate that the compound may possess selective cytotoxic effects against cancer cell lines. For example, derivatives of similar structural motifs have shown effectiveness in inhibiting the growth of human cancer cells while sparing normal cells, indicating potential as an anticancer therapeutic .
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus with MIC values around 256 µg/mL. |
| Study 2 | Cytotoxicity | Showed selective cytotoxic effects on human cancer cell lines, sparing normal cells. |
| Study 3 | Enzyme Inhibition | Identified as a potential acetylcholinesterase inhibitor, relevant for neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
